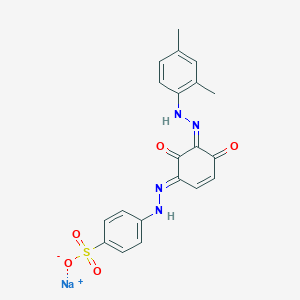
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate, also known as DASB, is a chemical compound that is widely used in scientific research. It is a water-soluble dye that is commonly used as a staining agent in biochemistry and molecular biology experiments. The compound has a unique structure that allows it to bind to specific molecules in cells, making it a valuable tool for studying cellular processes.
Mecanismo De Acción
The mechanism of action of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate involves its ability to bind to specific molecules in cells. The compound has a unique structure that allows it to interact with certain receptors and transporters, leading to the formation of a stable complex. This complex can be detected using fluorescence microscopy or other imaging techniques, allowing researchers to study the localization and function of the target molecule.
Efectos Bioquímicos Y Fisiológicos
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been shown to have a variety of biochemical and physiological effects. In studies of neurotransmitter transporters, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used to measure the density and distribution of these proteins in living cells. It has also been used to study the effects of drugs and other compounds on cellular signaling pathways. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used to study the effects of various environmental factors on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in lab experiments is its specificity. The compound can bind to specific molecules in cells, allowing for precise detection and measurement of these targets. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is highly water-soluble, making it easy to work with in aqueous solutions. However, there are also some limitations to using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in lab experiments. The compound can be toxic to cells at high concentrations, and it may interfere with certain cellular processes if used inappropriately.
Direcciones Futuras
There are many potential future directions for research involving Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. One area of interest is the development of new methods for detecting and measuring cellular processes using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. This could include the development of new imaging techniques or the modification of existing methods to improve their sensitivity and specificity. Additionally, there is potential for the use of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in clinical applications, such as the detection of disease biomarkers or the monitoring of drug efficacy. Overall, the unique properties of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate make it a valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
The synthesis of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with 2,4-dihydroxybenzaldehyde to form a diazo compound. The diazo compound is then coupled with benzenesulphonate in the presence of sodium hydroxide to form the final product, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. The synthesis process is complex and requires careful attention to detail to ensure a high yield of the final product.
Aplicaciones Científicas De Investigación
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is widely used in scientific research for a variety of applications. One of the most common uses of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is as a staining agent for the detection of proteins and other biomolecules in cells. It is also used in studies of cellular signaling pathways, as it can bind to specific receptors and transporters in cells. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used in studies of neurotransmitter transporters, as it can bind to and label these proteins in living cells.
Propiedades
Número CAS |
6371-84-2 |
|---|---|
Nombre del producto |
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate |
Fórmula molecular |
C₂₀H₁₇N₄NaO₅S |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
sodium;4-[(2E)-2-[(5Z)-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19-; |
Clave InChI |
VRDAELYOGRCZQD-UDISZFTJSA-M |
SMILES isomérico |
CC1=CC(=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)C.[Na+] |
SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] |
Otros números CAS |
1320-07-6 |
Pictogramas |
Irritant |
Sinónimos |
4-[[3-[(2,4-Dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonic Acid Monosodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
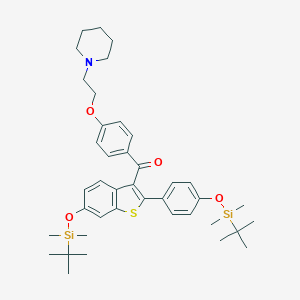
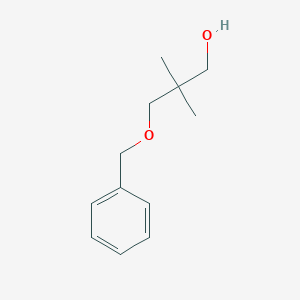
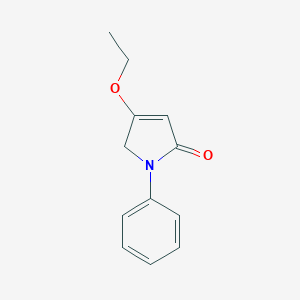
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
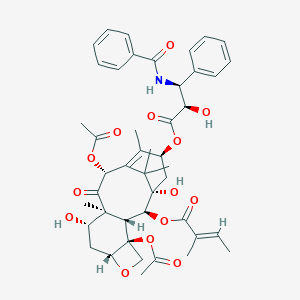
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
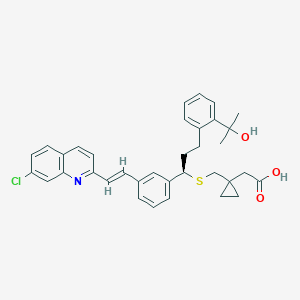
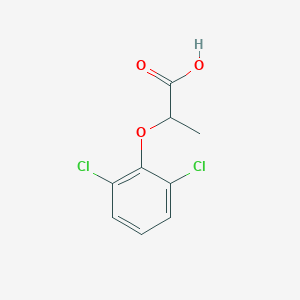
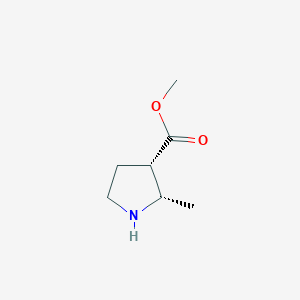
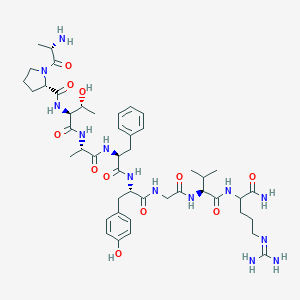
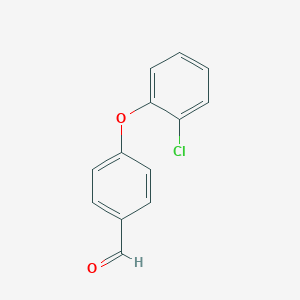
![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)